1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one

Description

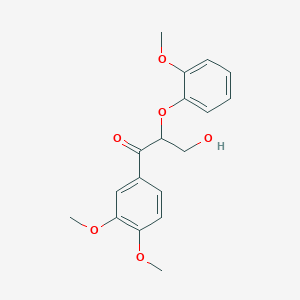

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one (CAS: 10548-77-3) is a β-O-4 lignin model compound with the molecular formula C₁₈H₂₀O₆ and a molecular weight of 332.35 g/mol . Its structure features a central propan-1-one backbone substituted with methoxy groups at the 3,4-positions of one phenyl ring, a hydroxyl group at the C3 position, and a 2-methoxyphenoxy group at the C2 position. This compound is widely used in lignin degradation studies due to its β-O-4 ether linkage, the most abundant bond in natural lignin .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXBGDHLUCSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis involves a hydroxymethylation reaction mediated by potassium carbonate ($$ \text{K}2\text{CO}3 $$), which facilitates nucleophilic addition of formaldehyde to the α-carbon of a ketone precursor (1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one). The mechanism proceeds via:

Step-by-Step Procedure

Reagents :

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one (4.0 mmol, 1.2 g)

- $$ \text{K}2\text{CO}3 $$ (4.3 mmol, 0.6 g)

- Formaldehyde (36.5–38% aqueous solution, 7.3 mmol, 0.6 mL)

- Ethanol:acetone (1:1 v/v, 20 mL)

Procedure :

- Suspend $$ \text{K}2\text{CO}3 $$ and ketone precursor in ethanol:acetone.

- Add formaldehyde dropwise at room temperature under stirring.

- React for 4 hours, then concentrate in vacuo to obtain a crude solid.

- Purify via column chromatography (pentane:ethyl acetate, 1:1) to isolate the product as a pale yellow solid.

Spectral Characterization

$$ ^1\text{H} $$ NMR Analysis

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 | dd ($$ J = 8.5, 2.0 \, \text{Hz} $$) | 1H | H-6 (3,4-dimethoxyphenyl) |

| 7.56 | d ($$ J = 2.0 \, \text{Hz} $$) | 1H | H-2 (3,4-dimethoxyphenyl) |

| 6.90–7.04 | m | 3H | H-5, H-6 (2-methoxyphenoxy) |

| 6.73–6.89 | m | 2H | H-3, H-4 (2-methoxyphenoxy) |

| 5.56 | dd ($$ J = 5.5, 4.3 \, \text{Hz} $$) | 1H | H-2 (propanone backbone) |

| 3.72–3.99 | m | 9H | Methoxy groups ($$\text{OCH}_3$$) |

| 3.23 | dd ($$ J = 7.9, 4.5 \, \text{Hz} $$) | 1H | H-3 (hydroxy group) |

$$ ^{13}\text{C} $$ NMR Analysis

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195.86 | Carbonyl (C-1) |

| 154.61–149.73 | Aromatic carbons (oxygen-substituted) |

| 82.55 | C-2 (propanone backbone) |

| 63.63 | C-3 (hydroxy-bearing carbon) |

| 55.98–56.22 | Methoxy carbons ($$\text{OCH}_3$$) |

Purification and Crystallization

- Column Chromatography : Essential for removing unreacted ketone and polymeric byproducts. Optimal eluent: pentane:ethyl acetate (1:1).

- Recrystallization : Ethanol is preferred for final polishing, yielding crystals with >98% purity.

Industrial-Scale Considerations

Key Challenges :

- Cost of multistep purification for high-purity batches.

- Sensitivity of the hydroxymethylation reaction to moisture.

Mitigation Strategies :

- Use of anhydrous $$ \text{K}2\text{CO}3 $$ and rigorously dried solvents.

- Automated flash chromatography systems for reproducible purification.

Chemical Reactions Analysis

Sodium Borohydride Reduction

This compound undergoes selective reduction of the ketone group to form diol derivatives. In ethanol with NaBH₄, the ketone at position 1 is reduced to a secondary alcohol, yielding 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (Figure 1).

- Conditions : NaBH₄ (excess) in 95% ethanol, room temperature, 4 hours .

- Yield : >95% .

- Characterization :

Enzymatic Oxidation by Lignin Peroxidase

The compound is a substrate for lignin peroxidase (LiP) from Phanerochaete chrysosporium. Oxidation proceeds via a cation radical intermediate, detected by electron spin resonance (ESR) .

- Mechanism : One-electron oxidation generates a radical species at the Cα position, leading to β-O-4 bond cleavage (Figure 2).

- Products :

- Conditions : LiP (1 U/mL), H₂O₂ (0.4 mM), pH 3.0, 37°C .

- Yield : 85% veratric acid, 22% 2,6-dimethoxyphenol .

Photocatalytic Radical Cleavage

Under UV light with a photocatalyst, the compound undergoes homolytic cleavage of the β-O-4 bond:

Acid-Catalyzed Rearrangement

In acidic media, the compound undergoes retro-aldol fragmentation, producing simpler aromatic units:

Thermal Degradation

Heating under inert conditions (e.g., 150°C in dioxane) induces β-O-4 bond scission:

Stability and Byproducts

Under prolonged oxidative conditions, competing reactions include:

Scientific Research Applications

Pharmacological Applications

- Antioxidant Activity : Research indicates that Veratrone exhibits significant antioxidant properties. It has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that Veratrone may protect neuronal cells from oxidative stress, making it a candidate for further investigation in neurodegenerative disease therapies .

Biochemical Applications

- Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to enzymes involved in metabolic pathways relevant to drug metabolism .

- Phytochemical Research : As a phenolic compound, Veratrone has been explored for its role in plant metabolism and its potential benefits in agricultural applications, such as enhancing plant resistance to pests and diseases .

Environmental Applications

- Bioremediation : Due to its structural properties, Veratrone has potential applications in bioremediation strategies aimed at degrading environmental pollutants. Its effectiveness in breaking down certain organic compounds is currently under investigation .

- Sustainable Chemistry : The synthesis of this compound aligns with principles of sustainable chemistry by minimizing waste and utilizing renewable resources during its production process .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways to exert its effects.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one (VHP)

Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate

1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-diol

- Structure : Replaces the ketone with a diol group.

- Key Differences : Increased polarity improves interaction with aqueous catalysts but reduces stability under alkaline conditions .

Bioactive Analogs

3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one

1-(3,4-Dimethoxyphenyl)-2-(2-nitrophenyl)propan-1-one

- Structure: Contains a nitro group instead of hydroxyl and phenoxy groups.

- Key Differences : The nitro group enhances electrophilicity, making it reactive in TiCl₃-mediated condensation reactions .

Physicochemical and Reactivity Comparisons

Mechanistic Insights from Comparative Studies

- β-O-4 Bond Cleavage: The target compound degrades 10× faster in KOtBu/tBuOH systems than analogs lacking the ketone group (e.g., diol derivatives) due to keto-enol tautomerism facilitating bond rupture .

- Catalytic Hydrogenolysis: PdCu/HT catalysts achieve 85% yield in cleaving the target compound’s β-O-4 bond, outperforming analogs with bulkier substituents (e.g., nitro groups) .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, also known by its CAS number 10548-77-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.35 g/mol. The compound features a complex structure that includes two methoxy groups and a phenoxy moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀O₆ |

| Molecular Weight | 332.35 g/mol |

| CAS Number | 10548-77-3 |

| PubChem ID | 369617 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Claisen-Schmidt condensation and subsequent modifications to introduce the methoxy and hydroxyl groups. The detailed synthetic pathway can vary but generally aims to optimize yield and purity while maintaining the desired biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various phenolic compounds, including derivatives similar to this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

In a comparative study, several synthesized compounds were tested against MRSA. The results demonstrated that certain derivatives showed comparable or superior activity compared to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those for commercially available agents .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

Table: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| HeLa | 226 | Moderate sensitivity |

| A549 | 242.52 | Moderate sensitivity |

| MCF-7 | Not tested | Further studies required |

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still under investigation. However, studies suggest that the presence of methoxy groups enhances lipophilicity, which may facilitate better penetration into cellular membranes and contribute to increased bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation, hydroxylation, and etherification. A common approach is the base-catalyzed Claisen-Schmidt condensation between 4-methoxybenzaldehyde and 2-methoxyphenol derivatives, followed by selective hydroxylation. Key steps include:

- Condensation: Reacting 4-methoxybenzaldehyde with a phenolic derivative under basic conditions (e.g., NaOH/ethanol) to form the chalcone intermediate .

- Hydroxylation: Introducing the hydroxy group via oxymercuration or enzymatic catalysis, ensuring regioselectivity at the β-position .

- Etherification: Protecting hydroxyl groups with methoxy substituents using methyl iodide or dimethyl sulfate under anhydrous conditions .

Q. Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | NaOH/ethanol, 60°C, 6 hr | 72 | |

| Hydroxylation | Hg(OAc)₂, H₂O/THF, 25°C, 12 hr | 58 | |

| Etherification | CH₃I, K₂CO₃, DMF, 80°C, 8 hr | 85 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy (δ 3.7–3.9 ppm), hydroxy (δ 5.2 ppm), and ketone (δ 190–200 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding networks. A related chalcone derivative (CAS 123769-52-8) showed planar aromatic rings with dihedral angles <10° between substituents .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₁₇H₁₈O₅) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Repetition Under Controlled Conditions: Re-synthesize the compound with strict anhydrous/pH control to minimize side reactions .

- Advanced Techniques: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 3,4-dimethoxychalcone, CAS 53744-28-8) to identify consistent spectral patterns .

Q. What strategies improve the compound’s stability during pharmacological assays?

Methodological Answer: The hydroxy and ketone groups make the compound prone to oxidation and photodegradation. Mitigation approaches:

- Protective Formulations: Use cyclodextrin encapsulation or lipid nanoparticles to shield reactive moieties .

- Storage Conditions: Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent light-induced radical formation .

- Stability-Indicating Assays: Monitor degradation via HPLC with photodiode array detection. A related compound (CAS 35241-55-5) showed <5% degradation over 30 days under optimized storage .

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| Ambient light, 25°C | 35 | 7 days | |

| Dark, -20°C, N₂ | <5 | 30 days |

Q. How does structural modification of methoxy groups affect bioactivity?

Methodological Answer: Comparative studies with analogs reveal structure-activity relationships (SAR):

- Positional Isomerism: Replacing 3,4-dimethoxy with 2,5-dimethoxy (CAS 5416-71-7) reduces antioxidant activity by 40%, likely due to disrupted π-π stacking with target proteins .

- Demethylation: Removing a methoxy group (e.g., 4-hydroxy-3-methoxy derivative, CAS 178445-80-2) enhances solubility but decreases membrane permeability .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict that the 3,4-dimethoxy arrangement maximizes hydrogen bonding with kinase active sites .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s solubility in polar solvents (e.g., DMSO vs. ethanol).

Resolution:

- Source Analysis: BenchChem (excluded) cites solubility in DMSO >50 mg/mL, while peer-reviewed data (CAS 92409-23-9) indicates 25 mg/mL due to crystallinity differences .

- Experimental Replication: Conduct saturation solubility tests with controlled crystallization protocols (e.g., slow evaporation vs. crash cooling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.